

Overview of Cyclic tri-AMP (c-tri-AMP) Signaling in CBASS

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Compound of Interest

Compound Name: Cyclic tri-AMP

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Upon phage infection, cGAS/DncV-like nucleotidyltransferase (CD-NTase) enzymes are activated, synthesizing cyclic oligonucleotide second messengers.[1][2] In many Type III CBASS systems, the signaling molecule is a cyclic trinucleotide, such as 3',3',3'-c-AMP-AMP-AMP (c-tri-AMP or cAAA).[3][4] This second messenger then binds to and activates an effector protein, which executes an abortive infection response, typically by degrading cellular DNA or disrupting the cell membrane, leading to cell death before the phage can complete its replication cycle.[1][2] This altruistic suicide protects the broader bacterial population.

Comparative Genomics of c-tri-AMP Signaling Systems

CBASS systems are widespread, found in over 10% of bacterial and archaeal genomes.[5][6] A systematic analysis of 38,167 genomes identified 5,756 CD-NTase genes within 4,894 genomes, highlighting their prevalence.[7] The organization and composition of these systems are highly diverse, leading to a classification system based on operon architecture.

Table 1: Distribution and Characteristics of Major CBASS Types

CBASS Type	Typical Operon Structure	Key Features	Prevalence (across ~5,000 systems)	Common Effector Domains
Type I	cyclase, effector	Minimal two-gene system.	~42%	Transmembrane proteins (phospholipases)
Type II	cyclase, effector, cap-E1/E2	Contains ancillary genes with ubiquitin-associated domains.	~23%	SAVED, TIR
Type III	cyclase, effector, cap-HORMA, cap-Trip13	Often produces cyclic trinucleotides (e.g., c-tri-AMP). Contains HORMA domain and Trip13-like ATPase ancillary proteins. [8]	~25%	Endonucleases (e.g., NucC, Cap4), TIR
Type IV	cyclase, effector, cap-TGT/QueC	Contains ancillary genes related to tRNA modification.	~10%	NUDIX hydrolase, 2TM effectors

Data synthesized from Cohen et al., Nature Microbiology, 2020.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[9\]](#)

The phylogenetic distribution of these systems varies, with Type III systems, the primary source of c-tri-AMP signaling, being most abundant in Proteobacteria.[\[10\]](#)

Core Components of c-tri-AMP Signaling Pathways

Synthases: cGAS/DncV-like Nucleotidyltransferases (CD-NTases)

These enzymes are responsible for synthesizing c-tri-AMP from ATP upon sensing a phage infection. The activation mechanism can be direct, through sensing of a phage component, or indirect, mediated by ancillary proteins.[8]

Effector Proteins: The Executioners

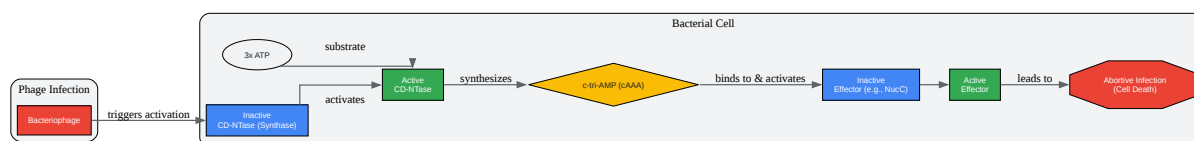
Effector proteins are the ultimate actors in the CBASS pathway. They typically contain a sensor domain that recognizes and binds the c-tri-AMP signal and an effector domain that carries out the abortive infection function.

- NucC: A restriction enzyme-like endonuclease that forms a homotrimer. Upon binding c-tri-AMP, it oligomerizes into a hexamer, activating its dsDNA degradation activity.[1]
- Cap4: A member of a large family of receptors that contains a SAVED (SMODS-associated and fused to various effector domains) domain for cyclic oligonucleotide recognition and a DNA endonuclease domain for its effector function.[11]

The specificity between the cyclic oligonucleotide and the effector is high. For example, some Cap4 effectors are specifically activated by 3'3'3'-cAAA, while others recognize 3'3'3'-cAAG. [11]

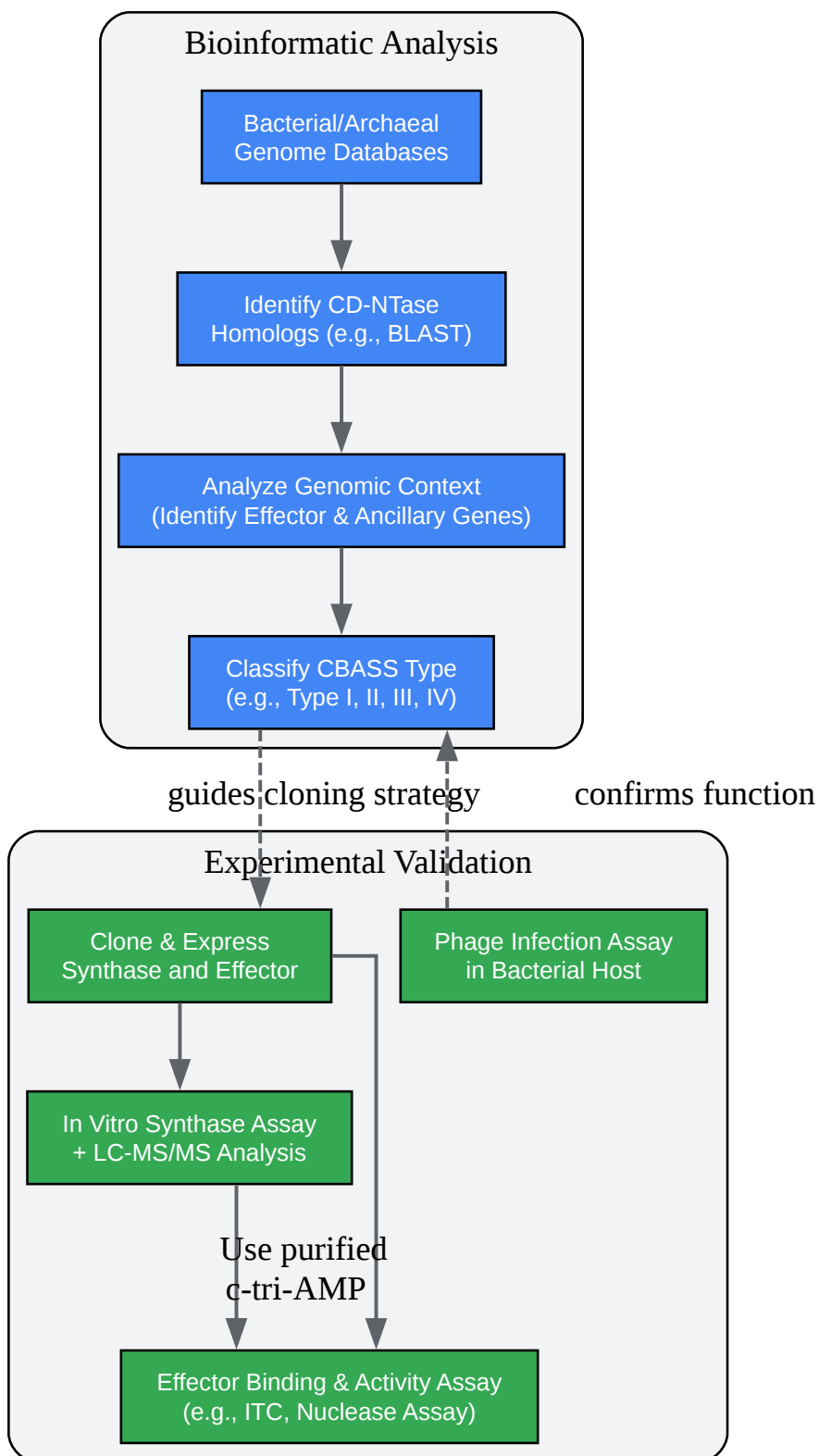
Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the c-tri-AMP signaling pathway and the workflows for its study.



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Caption: Generalized c-tri-AMP signaling pathway in bacteria.



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Caption: Workflow for identification and characterization of c-tri-AMP systems.

Experimental Protocols

Protocol 1: Bioinformatic Identification of c-tri-AMP Systems

This protocol outlines the computational steps to identify putative c-tri-AMP signaling operons in bacterial and archaeal genomes.

- Identify CD-NTase Homologs:
 - Use protein BLAST (BLASTp) to search genome databases (e.g., NCBI RefSeq) for homologs of known c-tri-AMP producing CD-NTase enzymes.
 - Alternatively, use dedicated defense system databases like DefenseFinder, which automates the detection of CBASS systems.[5]
- Analyze Genomic Neighborhood:
 - For each significant hit, analyze the genes located 5-10 kb upstream and downstream.
 - Look for co-localized genes encoding proteins with known effector domains (e.g., Nuclease, TIR, Phospholipase) and ancillary domains (e.g., HORMA, Trip13, SAVED).[1][8]
- Classify the System:
 - Based on the gene content and organization, classify the operon into one of the major CBASS types (I-IV). Systems classified as Type III are strong candidates for producing c-tri-AMP.[7]

Protocol 2: Quantification of c-tri-AMP by LC-MS/MS

This protocol is adapted from methods for other cyclic dinucleotides and provides a framework for quantifying c-tri-AMP from bacterial cell extracts.[12][13][14]

- Nucleotide Extraction:
 - Harvest bacterial cells ($\sim 10^9$ cells) by centrifugation.
 - Resuspend the pellet in an ice-cold extraction buffer (e.g., 50% acetonitrile, 50% water).
 - Lyse cells by bead beating or sonication.
 - Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the nucleotides.
- LC-MS/MS Analysis:
 - Chromatography: Use a reversed-phase C18 column suitable for polar analytes.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Run a gradient from 0% to 100% B over approximately 10-15 minutes to separate nucleotides.
 - Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
 - Parent Ion (Q1): m/z for c-tri-AMP.
 - Fragment Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of c-tri-AMP.
 - Quantification: Use a standard curve generated with synthetic c-tri-AMP of known concentrations to quantify the amount in the sample.

Protocol 3: In Vitro Effector Activation Assay (Nuclease Activity)

This protocol describes how to test if a purified effector protein is activated by c-tri-AMP to degrade DNA.[15]

- Protein Expression and Purification:
 - Clone the coding sequences for the CD-NTase (synthase) and the effector protein (e.g., NucC) into expression vectors.
 - Express the proteins in *E. coli* and purify them using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
- c-tri-AMP Synthesis:
 - Incubate the purified CD-NTase with ATP and a suitable buffer containing MgCl_2 at 37°C.
 - Monitor the reaction by HPLC or LC-MS/MS to confirm c-tri-AMP production.
 - Purify the c-tri-AMP from the reaction mixture.
- Nuclease Assay:
 - Prepare reaction mixtures containing:
 - A fixed amount of plasmid DNA (e.g., 200 ng).
 - Purified effector protein (e.g., 1 μM).
 - Varying concentrations of purified c-tri-AMP (or a control nucleotide).
 - Reaction buffer (e.g., Tris-HCl, MgCl_2).
 - Incubate the reactions at 37°C for 1 hour.
 - Analyze the results by running the samples on a 1% agarose gel. Degradation of the plasmid DNA (disappearance of the plasmid band) indicates nuclease activation by c-tri-AMP.

Conclusion

The comparative genomics of c-tri-AMP signaling systems reveals a highly diverse and rapidly evolving landscape of bacterial immunity. While centered on a conserved core logic of synthase-signal-effector, these systems exhibit remarkable variety in their genetic architecture and component parts. The provided data and protocols offer a foundational resource for researchers to explore this fascinating area of molecular biology, identify novel defense systems, and potentially develop new antimicrobial strategies that leverage or inhibit these pathways.

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